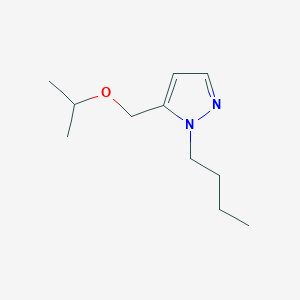![molecular formula C15H14F3NO3 B2650273 Methyl 2-methyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate CAS No. 330216-62-1](/img/structure/B2650273.png)
Methyl 2-methyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate
Vue d'ensemble
Description
“Methyl 2-methyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate” is a chemical compound. It has a molecular formula of C15H14F3NO3 and an average mass of 313.272 Da . This compound is part of a class of compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds often involves the use of trifluoromethylpyridine (TFMP) and its intermediates, which are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectra . These techniques provide information about the number and type of atoms in the molecule, their spatial arrangement, and the functional groups present.Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. Trifluoromethylpyridine (TFMP) and its intermediates, which are structurally similar to the compound , are known to undergo a variety of chemical reactions. These reactions are often used to introduce TFMP groups within other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For instance, the presence of a fluorine atom and a carbon-containing pyridine in trifluoromethylpyridine (TFMP) derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique
Synthesis and Chemical Properties
An Expedient Phosphine-catalyzed [4 + 2] Annulation :The study by Zhu et al. (2003) describes a [4 + 2] annulation process using ethyl 2-methyl-2,3-butadienoate and N-tosylimines, catalyzed by organic phosphine, to synthesize highly functionalized tetrahydropyridines. This method provides a basis for the synthesis of compounds structurally similar to the specified chemical, emphasizing regioselectivity and diastereoselectivity in synthesis (Zhu, Lan, & Kwon, 2003).
Heterocyclic Derivative Syntheses by Palladium-catalyzed Oxidative Cyclization-alkoxycarbonylation :Bacchi et al. (2005) explored the catalytic reactions of prop-2-ynyl alpha-ketoesters and amides under oxidative conditions to yield various heterocyclic derivatives, including dihydropyridinone and tetrahydropyridinedione derivatives. This study highlights the versatile applications of palladium catalysis in synthesizing complex heterocyclic structures relevant to the compound (Bacchi et al., 2005).
Pharmacological Applications
Synthesis and Antimicrobial Evaluation :Shastri et al. (2019) demonstrated the preparation of tetrahydropyrimidine-5-carboxylic acid derivatives and their subsequent screening for antimicrobial activity. Although the specific compound is not directly mentioned, this research underscores the potential of related structures in developing new antimicrobial agents (Shastri et al., 2019).
Structural Analysis
Synthesis and Crystal Structure :Sambyal et al. (2011) reported the synthesis and structural characterization of Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, providing insights into the conformational aspects of tetrahydropyridine derivatives. This contributes to understanding the structural requirements for biological activity and chemical reactivity of similar compounds (Sambyal et al., 2011).
Orientations Futures
The future directions for this compound could involve further exploration of its potential applications in the development of agrochemical and pharmaceutical compounds . Additionally, more research could be conducted to better understand its mechanism of action, especially in the context of neuroprotection and anti-inflammatory properties .
Propriétés
IUPAC Name |
methyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3/c1-8-13(14(21)22-2)11(7-12(20)19-8)9-3-5-10(6-4-9)15(16,17)18/h3-6,11H,7H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFXSFAKYUFUNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

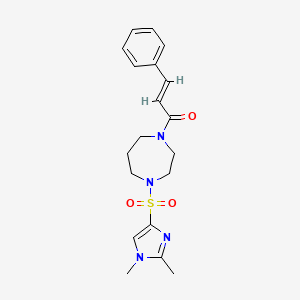
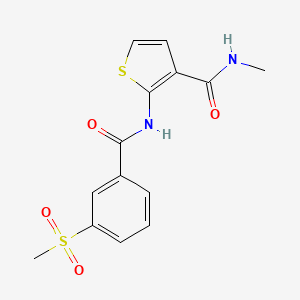
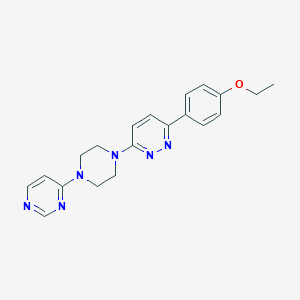
![N-(2-methylbenzo[d]thiazol-5-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2650196.png)
![2-Chloro-1-ethyl-1H-benzo[d]imidazole](/img/structure/B2650197.png)
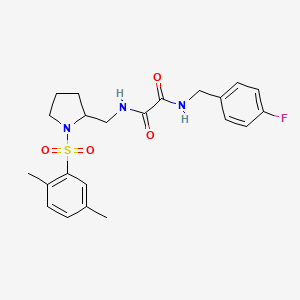
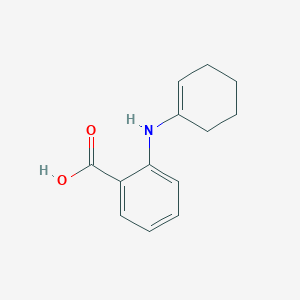

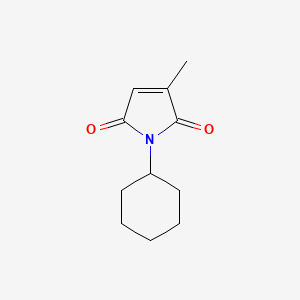
![2-[2-(2,2-Dimethylthiomorpholin-4-yl)ethyl]cyclopentan-1-one](/img/structure/B2650204.png)
![N-[2-(cyclohexen-1-yl)ethyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide](/img/no-structure.png)
![5-bromo-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2650206.png)
![tert-butyl N-[(1R,2R)-2-aminocycloheptyl]carbamate](/img/structure/B2650209.png)
